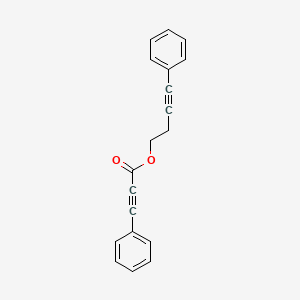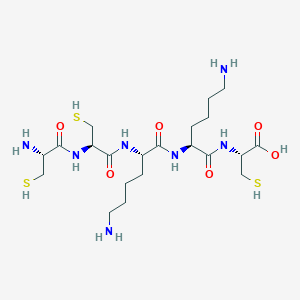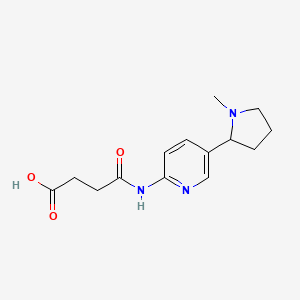![molecular formula C31H48N4O2 B12609173 N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea CAS No. 647857-91-8](/img/structure/B12609173.png)
N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of azobenzene derivatives, which are known for their photoresponsive properties. Azobenzene compounds are widely studied for their ability to undergo reversible trans-cis isomerization upon exposure to light, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azobenzene Moiety: The initial step involves the diazotization of 4-hexylaniline followed by coupling with phenol to form the azobenzene intermediate.
Etherification: The azobenzene intermediate is then subjected to etherification with 10-bromodecanol to introduce the decyl chain.
Urea Formation: Finally, the resulting compound is reacted with dimethylamine to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazine derivatives.
Substitution: The phenoxy and decyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are employed.
Major Products Formed
Oxidation: Formation of phenolic oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy and decyl derivatives.
科学的研究の応用
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomolecules for controlled drug delivery and molecular imaging.
Medicine: Investigated for its potential in photodynamic therapy and as a component in light-activated pharmaceuticals.
Industry: Utilized in the production of photoresponsive polymers and coatings for optical data storage and smart materials.
作用機序
The primary mechanism of action of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea involves the reversible trans-cis isomerization of the azobenzene moiety upon exposure to light. This photoisomerization leads to significant changes in the molecular geometry and polarity, which can be harnessed for various applications. The molecular targets and pathways involved include:
Photoisomerization: The trans form of the azobenzene moiety absorbs UV light and converts to the cis form, which can revert back to the trans form upon exposure to visible light.
Molecular Interactions: The isomerization process affects the compound’s interactions with other molecules, influencing its binding affinity and reactivity.
類似化合物との比較
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can be compared with other azobenzene derivatives such as:
(E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: Similar in structure but with different substituents affecting their photoresponsive behavior.
11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl methacrylate: Another azobenzene derivative with a longer alkyl chain, influencing its solubility and phase behavior.
特性
CAS番号 |
647857-91-8 |
|---|---|
分子式 |
C31H48N4O2 |
分子量 |
508.7 g/mol |
IUPAC名 |
3-[10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decyl]-1,1-dimethylurea |
InChI |
InChI=1S/C31H48N4O2/c1-4-5-6-13-16-27-17-19-28(20-18-27)33-34-29-21-23-30(24-22-29)37-26-15-12-10-8-7-9-11-14-25-32-31(36)35(2)3/h17-24H,4-16,25-26H2,1-3H3,(H,32,36) |
InChIキー |
TUWBGRWEYFNQMM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)


![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)

![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)

